molecular formula C28H22O7 B3038278 Gnetuhainin A CAS No. 84870-53-1

Gnetuhainin A

Cat. No. B3038278
CAS RN: 84870-53-1
M. Wt: 470.5 g/mol
InChI Key: KYXFGKLZVUDIIX-YVYUXZJTSA-N
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Description

Gnetuhainin A is a chemical compound with the molecular formula C28H22O7 . It’s a type of biogenic benzofuran .


Molecular Structure Analysis

The this compound molecule contains a total of 61 bonds. There are 39 non-H bond(s), 25 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 24 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 6 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .

Scientific Research Applications

Anti-Inflammatory Properties

Gnetuhainin A, derived from Gnetum hainanense, has been studied for its anti-inflammatory properties. An isorhapontigenin tetramer, identified as gnetuhainin R, demonstrated significant anti-inflammatory activity through histamine receptor antagonism (Huang, Zhou, Lin, & Wang, 2002). This suggests potential applications in treating inflammation-related conditions.

Structural and Chemical Analysis

Extensive research has been conducted to understand the structure and chemistry of this compound and related compounds. For instance, studies on stilbene dimers from Gnetum hainanense, including gnetuhainins F-J, have provided insights into their structures and stereochemistry, primarily using spectral evidence and 2D NMR spectroscopic techniques (Huang, Wang, Li, & Lin, 2000). Such information is vital for understanding the bioactive potential of these compounds.

Novel Stilbene Dimer Varieties

New types of stilbene dimers, like gnetuhainins A-E, have been isolated from Gnetum hainanense. These compounds, formed by a resveratrol unit and an oxyresveratrol unit, represent a new class of oligostilbenes polymerized from different stilbene units, which could have unique bioactive properties (Huang, Wang, Li, & Lin, 2000).

Stilbene Trimer Research

Research on stilbene trimers, including gnetuhainins M-O, has also been a focus. These compounds, isolated from Gnetum hainanense, were studied for their anti-inflammatory activity, adding to the understanding of the therapeutic potential of these natural products (Huang, Li, Wang, & Lin, 2001).

Pharmacological Activity Testing

The pharmacological activities of various stilbene dimers, including bisisorhapontigenin A and cis shegansu B, along with gnetuhainin P, have been tested. These studies contribute to the understanding of the therapeutic potential of these compounds (Yao & Lin, 2005).

Biochemical Analysis

Biochemical Properties

Gnetuhainin A interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant properties

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation

properties

IUPAC Name

4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXFGKLZVUDIIX-YVYUXZJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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